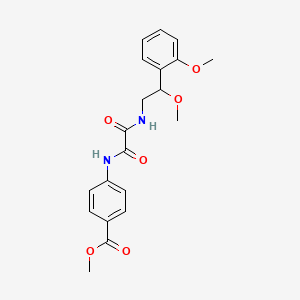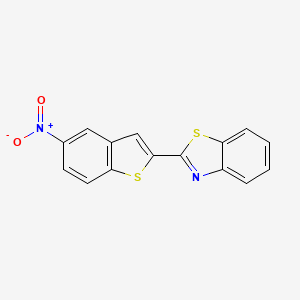
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains several functional groups including a cyanopyridine group, a piperidine group, and an oxalamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Thermochemistry of Adducts
The compound N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide falls under the category of heterocyclic bases, which have been explored for their thermochemical properties. For instance, Dunstan (2003) investigated the thermochemistry of tin(IV) chloride with various heterocyclic bases, including 3-cyanopyridine, a related compound. This study provided insights into the standard enthalpies for Lewis acid/base reactions, formation, decomposition, and lattice enthalpies, highlighting the significance of these compounds in thermochemical applications (Dunstan, 2003).
Pyridine Derivatives as Insecticides
Pyridine derivatives, closely related to the compound , have been explored as potential insecticides. Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives, demonstrating their efficacy against the cowpea aphid. This research underscores the potential of such compounds in agricultural applications and pest control (Bakhite et al., 2014).
Microwave Activation in Synthesis
Microwave irradiation has been employed in synthesizing nitrogen heterocycles related to this compound. Khrustalev et al. (2008) demonstrated the efficacy of using microwave activation for the oxidation of heterocycles in the pyridine series. This method offers a rapid and efficient approach to synthesizing such compounds, which could have implications in various chemical and pharmaceutical applications (Khrustalev et al., 2008).
Chemical and Biological Properties
The chemical and biological properties of compounds containing heterocyclic amines, such as pyridine, piperidine, and related structures, have been the subject of research due to their high biological activities. Hollis et al. (1989) studied a series of platinum(II) complexes with heterocyclic amine ligands, highlighting their potential as antitumor agents. This research emphasizes the importance of such compounds in medicinal chemistry and drug development (Hollis et al., 1989).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c20-11-15-3-1-8-22-17(15)25-9-5-14(6-10-25)12-23-18(26)19(27)24-16-4-2-7-21-13-16/h1-4,7-8,13-14H,5-6,9-10,12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHHHVKROQWSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)
![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)
![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)
![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)
![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)




![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)


